2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime
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Overview
Description
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxyphenyl and a suitable diketone.
Oxime Formation: The oxime group is introduced by reacting the benzopyran derivative with hydroxylamine under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine, appropriate leaving groups, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Indole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is unique due to its specific functional groups and the combination of properties it exhibits
Properties
CAS No. |
75393-01-0 |
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Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(E)-[2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-ylidene]amino]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C23H30N2O4/c1-5-25(6-2)13-14-28-24-19-16-22(29-20-10-8-7-9-18(19)20)17-11-12-21(26-3)23(15-17)27-4/h7-12,15,22H,5-6,13-14,16H2,1-4H3/b24-19+ |
InChI Key |
OZKALSSMVORYTB-LYBHJNIJSA-N |
Isomeric SMILES |
CCN(CC)CCO/N=C/1\CC(OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN(CC)CCON=C1CC(OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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